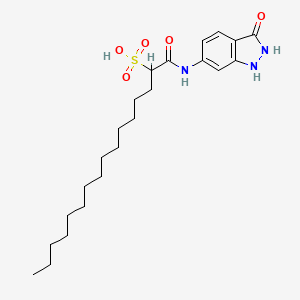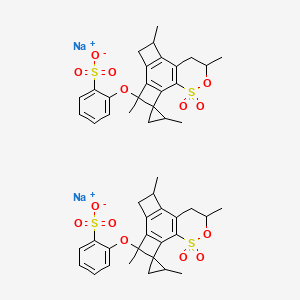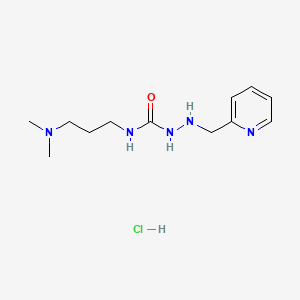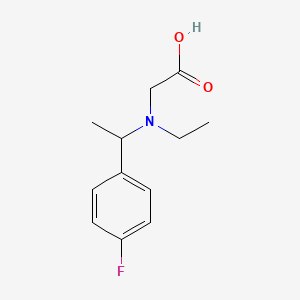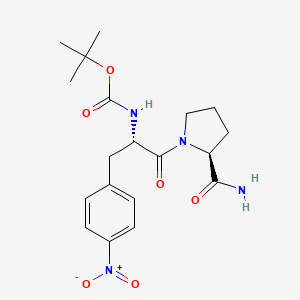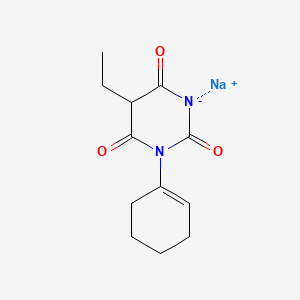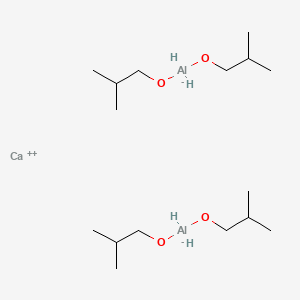
5-Methylpentacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylpentacosane is a long-chain hydrocarbon with the molecular formula C26H54. It is a derivative of pentacosane, characterized by the presence of a methyl group at the fifth carbon position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpentacosane typically involves the alkylation of pentacosane. One common method is the Friedel-Crafts alkylation, where pentacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the direct alkylation of long-chain alkanes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methylpentacosane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under controlled conditions, this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Chlorine (Cl2) or bromine (Br2) with UV light or heat
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Haloalkanes
Applications De Recherche Scientifique
5-Methylpentacosane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Methylpentacosane in biological systems involves its role as a pheromone or signaling molecule. In insects, it acts as a behavioral synergist, enhancing the effectiveness of other pheromones. The molecular targets include olfactory receptors, which detect the compound and trigger specific behavioral responses .
Comparaison Avec Des Composés Similaires
Pentacosane: The parent compound without the methyl group.
7-Methyltricosane: Another methylated alkane with similar properties but a different carbon chain length.
5,11-Dimethylpentacosane: A related compound with two methyl groups, known for its role in insect communication.
Uniqueness: 5-Methylpentacosane is unique due to its specific methylation pattern, which influences its physical properties and biological activity. Its role as a pheromone component in certain insect species highlights its importance in ecological and behavioral studies .
Propriétés
Numéro CAS |
22331-49-3 |
|---|---|
Formule moléculaire |
C26H54 |
Poids moléculaire |
366.7 g/mol |
Nom IUPAC |
5-methylpentacosane |
InChI |
InChI=1S/C26H54/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-26(3)24-7-5-2/h26H,4-25H2,1-3H3 |
Clé InChI |
YEIGKGQALVCSKG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCC(C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)
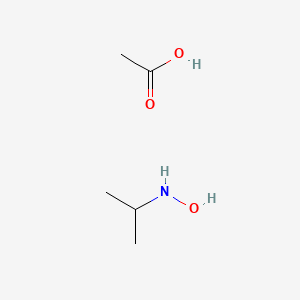

![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)
